REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[ClH:20].[O:1]1[CH2:3][CH2:2][O:4][C:5]12[CH2:6][CH2:7][CH:8]([c:11]1[cH:12][nH:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]13)[CH2:9][CH2:10]2>>[O:4]=[C:5]1[CH2:6][CH2:7][CH:8]([c:11]2[cH:12][nH:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]23)[CH2:9][CH2:10]1
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Name
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Type
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product
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Smiles
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O=C1CCC(c2c[nH]c3ccccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |